4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one
Description
Properties
IUPAC Name |
4-[2-(trifluoromethyl)benzoyl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c13-12(14,15)9-4-2-1-3-8(9)11(19)17-6-5-16-10(18)7-17/h1-4H,5-7H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOVYBILMPXMLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one typically involves the reaction of 2-(trifluoromethyl)benzoyl chloride with piperazine under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property facilitates its binding to target proteins, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Trifluoromethyl)phenyl]piperazin-2-one
- 4-[2-(Trifluoromethyl)benzyl]piperazin-2-one
Uniqueness
4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications .
Biological Activity
4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structural features, particularly the trifluoromethyl group, may enhance its interactions with biological targets, making it a candidate for further research in pharmacology and drug development.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a piperazine ring substituted with a benzoyl group containing a trifluoromethyl moiety. This configuration is believed to influence its biological activity by affecting its lipophilicity and binding affinity to various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related compounds have been shown to inhibit cell proliferation in various cancer cell lines, including MCF-7 and HeLa cells. The IC50 values for these compounds range from 8.47 µM to 9.22 µM, indicating significant cytotoxic effects (Table 1) .
Table 1: IC50 Values of Related Compounds in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Viable Cells (%) at 20 µM |
|---|---|---|---|
| BPU | MCF-7 | 8.47 ± 0.18 | 21.24 |
| BPU | HeLa | 9.22 ± 0.17 | 29.33 |
These findings suggest that the compound could be effective in cancer therapy by inducing apoptosis or inhibiting cell cycle progression.
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors involved in tumor growth and angiogenesis. For example, docking studies indicate promising binding affinities with matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and angiogenesis .
Pharmacological Studies
Pharmacological investigations into the biological activity of this compound have revealed its potential as an anti-inflammatory agent as well. Similar derivatives have shown efficacy against inflammatory pathways, suggesting that modifications to the piperazine scaffold can lead to diverse therapeutic applications .
Case Studies and Research Findings
A notable study demonstrated the efficacy of a structurally related compound in inhibiting angiogenesis via chick chorioallantoic membrane assays. This study found that the compound significantly reduced blood vessel formation in tumor tissues, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
